3-bromo-5-(methoxymethyl)-1,2-oxazole
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Overview
Description
“3-bromo-5-(methoxymethyl)-1,2-oxazole” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a brominated compound with a methoxymethyl group . The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of “this compound” would include a five-membered oxazole ring with a bromine atom attached at the 3-position and a methoxymethyl group attached at the 5-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely involve the bromine atom, which is a good leaving group, and the methoxymethyl group, which could participate in etherification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the bromine atom could make the compound relatively heavy and polar, while the oxazole ring could contribute to its aromaticity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(methoxymethyl)-1,2-oxazole involves the bromination of 5-(methoxymethyl)-1,2-oxazole using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "5-(methoxymethyl)-1,2-oxazole", "N-bromosuccinimide (NBS)", "Acetone", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Step 1: Dissolve 5-(methoxymethyl)-1,2-oxazole (1.0 g, 7.2 mmol) in acetone (10 mL) in a round-bottom flask.", "Step 2: Add N-bromosuccinimide (1.5 g, 8.4 mmol) to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Add water (10 mL) to the reaction mixture and extract the product with dichloromethane (3 x 10 mL).", "Step 4: Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate (Na2SO4).", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in a mixture of water (10 mL) and hydrochloric acid (1 M, 10 mL).", "Step 7: Add sodium hydroxide (1 M, 10 mL) to the solution until the pH reaches 9-10.", "Step 8: Extract the product with dichloromethane (3 x 10 mL).", "Step 9: Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate (Na2SO4).", "Step 10: Concentrate the organic layer under reduced pressure to obtain the pure product (yield: 0.8 g, 70%)." ] } | |
CAS No. |
1220521-36-7 |
Molecular Formula |
C5H6BrNO2 |
Molecular Weight |
192.01 g/mol |
IUPAC Name |
3-bromo-5-(methoxymethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H6BrNO2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3 |
InChI Key |
PXHOIDXCRSJZCB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)Br |
Purity |
95 |
Origin of Product |
United States |
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